molecular formula C21H16Cl2N4O2 B2874839 (E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide CAS No. 1181486-46-3

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2874839
CAS No.: 1181486-46-3
M. Wt: 427.29
InChI Key: HTVFAUYCCXMLCK-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a methylimidazolylmethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The reaction begins with the chlorination of a suitable phenyl precursor to introduce the dichlorophenyl group.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

    Coupling with the Imidazole Derivative: The final step involves coupling the dichlorophenyl intermediate with a methylimidazole derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.

    Indomethacin: Another anti-inflammatory compound with structural similarities.

Uniqueness

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its cyano group, in particular, may enhance its reactivity and binding affinity to certain targets compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-9-8-25-20(27)13-29-17-5-2-14(3-6-17)10-15(12-24)21(28)26-19-11-16(22)4-7-18(19)23/h2-11H,13H2,1H3,(H,26,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVFAUYCCXMLCK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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